molecular formula C11H8ClN3O B7761548 4-chloro-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile

4-chloro-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile

Cat. No.: B7761548
M. Wt: 233.65 g/mol
InChI Key: ZRXPGNKNRKKOQA-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-chloro-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile involves several steps, including the use of specific reagents and reaction conditions. One method involves the preparation of a topical formulation for treating wounds or hemorrhoids, which contains prostaglandin derivatives such as beraprost . The synthetic route typically involves the use of organic solvents and catalysts to facilitate the reaction, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

4-chloro-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated hydrocarbons . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with halogenated hydrocarbons can lead to the formation of alkylated derivatives .

Scientific Research Applications

4-chloro-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile has a wide range of scientific research applications. In chemistry, it is used as a reagent in synthetic organic chemistry to study reaction mechanisms and develop new synthetic methodologies. In biology, it has been investigated for its potential therapeutic effects, particularly in the treatment of peripheral blood circulation impairments . In medicine, it is used in the development of pharmaceutical formulations for treating various conditions, including wounds and hemorrhoids . In industry, it is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile involves its interaction with specific molecular targets and pathways. For example, prostaglandin derivatives in the compound exert their effects by inhibiting platelet aggregation and stimulating vasodilation . These actions are mediated through the activation of specific receptors and signaling pathways, leading to improved blood circulation and wound healing.

Comparison with Similar Compounds

4-chloro-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile can be compared with other similar compounds, such as prostaglandin E1 and prostaglandin I2 . While these compounds share similar biological activities, this compound is unique in its chemical stability and effectiveness in treating peripheral blood circulation impairments . Other similar compounds include various prostaglandin derivatives and analogs, which have been studied for their pharmacological properties and therapeutic potential .

Properties

IUPAC Name

4-chloro-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O/c12-5-10(16)7(6-13)11-14-8-3-1-2-4-9(8)15-11/h1-4,14-15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXPGNKNRKKOQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=C(C#N)C(=O)CCl)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=C(C#N)C(=O)CCl)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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